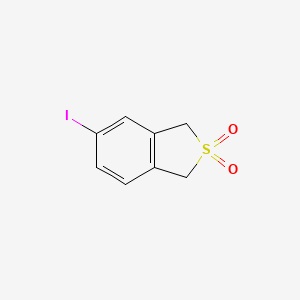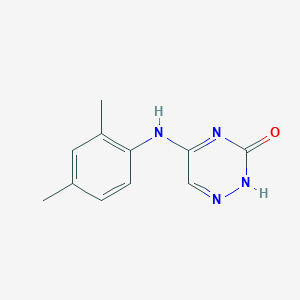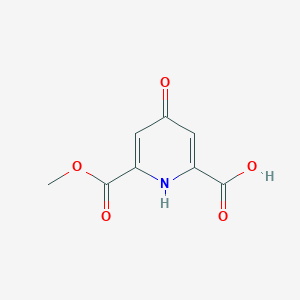
2-(5-amino-6-methylpyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-6-methylpyridin-3-yl)acetic acid is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 5th position and a methyl group at the 6th position of the pyridine ring, along with an acetic acid moiety attached to the 3rd position. Pyridine derivatives are known for their diverse biological activities and are widely used in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-6-methylpyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-6-methylpyridine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 5-amino-6-methylpyridine in a suitable solvent such as ethanol.
- Add bromoacetic acid to the solution.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and neutralize with a base such as sodium hydroxide.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-nitro-6-methylpyridin-3-yl)acetic acid.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-amino-6-methylpyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-amino-6-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
2-(5-amino-6-methylpyridin-3-yl)acetic acid can be compared with other similar compounds such as:
2-(5-nitro-6-methylpyridin-3-yl)acetic acid: Differing by the presence of a nitro group instead of an amino group.
2-(5-amino-6-ethylpyridin-3-yl)acetic acid: Differing by the presence of an ethyl group instead of a methyl group.
2-(5-amino-6-methylpyridin-3-yl)propionic acid: Differing by the presence of a propionic acid moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(5-amino-6-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(9)2-6(4-10-5)3-8(11)12/h2,4H,3,9H2,1H3,(H,11,12) |
InChI Key |
BSANBYGNDBYZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)

![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)

![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
